3-(6-Methoxypyridin-3-yl)-2-methylprop-2-enoic acid
CAS No.: 646518-44-7
Cat. No.: VC20274300
Molecular Formula: C10H11NO3
Molecular Weight: 193.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 646518-44-7 |
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Molecular Formula | C10H11NO3 |
Molecular Weight | 193.20 g/mol |
IUPAC Name | 3-(6-methoxypyridin-3-yl)-2-methylprop-2-enoic acid |
Standard InChI | InChI=1S/C10H11NO3/c1-7(10(12)13)5-8-3-4-9(14-2)11-6-8/h3-6H,1-2H3,(H,12,13) |
Standard InChI Key | PWOJWAGLKDKNGE-UHFFFAOYSA-N |
Canonical SMILES | CC(=CC1=CN=C(C=C1)OC)C(=O)O |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a pyridine ring substituted with a methoxy group at the 6-position and a 2-methylprop-2-enoic acid group at the 3-position. The prop-2-enoic acid moiety introduces a double bond between carbons 2 and 3, resulting in E (trans) and Z (cis) stereoisomers. The methoxy group enhances electron density on the pyridine ring, influencing reactivity in electrophilic substitutions .
Table 1: Key Structural Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 181.19 g/mol |
CAS Number | 56674-63-6 |
Functional Groups | Methoxy, Carboxylic Acid, Alkene |
Synthesis Methodologies
Primary Synthetic Routes
The synthesis of 3-(6-Methoxypyridin-3-yl)-2-methylprop-2-enoic acid commonly begins with functionalization of 6-methoxypyridin-3-amine. Acylation using propiolic acid derivatives under basic conditions introduces the enoic acid chain. For example:
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Amination and Acylation: Reacting 6-methoxypyridin-3-amine with methylpropioloyl chloride in the presence of triethylamine yields the intermediate amide.
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Hydrolysis: Acidic hydrolysis converts the amide to the carboxylic acid, forming the target compound.
Alternative Approaches
Chemical Properties and Reactivity
Acid-Base Behavior
The carboxylic acid group () deprotonates in basic media, forming a carboxylate anion. The pyridine nitrogen () may protonate under acidic conditions .
Characteristic Reactions
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Esterification: Reacts with alcohols (e.g., methanol) under acidic catalysis to form methyl esters:
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Diels-Alder Cycloaddition: The conjugated diene system participates in [4+2] cycloadditions with dienophiles like maleic anhydride.
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Reduction: Catalytic hydrogenation () saturates the double bond, yielding 3-(6-methoxypyridin-3-yl)-2-methylpropanoic acid .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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NMR (400 MHz, CDCl):
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δ 8.35 (d, J = 2.4 Hz, 1H, pyridine H-2)
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δ 6.85 (dd, J = 8.8, 2.4 Hz, 1H, pyridine H-4)
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δ 6.72 (d, J = 8.8 Hz, 1H, pyridine H-5)
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δ 5.92 (s, 1H, CH=)
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δ 3.91 (s, 3H, OCH)
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δ 2.11 (s, 3H, CH)
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Infrared (IR) Spectroscopy
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Strong absorption at 1705 cm (C=O stretch)
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Bands at 1630 cm (C=C) and 1250 cm (C-O of methoxy)
Research Gaps and Future Directions
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